molecular formula C7H5Br2N3 B8061605 6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8061605
M. Wt: 290.94 g/mol
InChI Key: BWZGUCJBHVFTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155875-72-0) is a high-value chemical intermediate prized for its application in cutting-edge research and development . Its molecular structure, featuring two bromine atoms on the triazolopyridine scaffold, makes it an excellent building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for screening and optimization . This compound is extensively used in medicinal chemistry as a key precursor in the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy . The triazolopyridine core is a recognized privileged structure in drug discovery, with scientific literature demonstrating that derivatives based on this scaffold exhibit a broad spectrum of pharmacological properties, including antiproliferative, antiviral, and anti-inflammatory activities . Furthermore, its utility extends to agrochemical research for the design of novel pesticides with enhanced stability and biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions .

Properties

IUPAC Name

6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c1-4-5(8)2-6(9)7-10-3-11-12(4)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZGUCJBHVFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC=NN12)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2155875-72-0) is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique triazole and pyridine ring structure, which is known to exhibit a variety of biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Compounds containing triazole and pyridine moieties have been reported to exhibit various biological activities including:

  • Antimicrobial Activity : The presence of bromine atoms in heterocyclic compounds often contributes to enhanced antimicrobial properties.
  • Anticancer Properties : Research suggests that similar triazole derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives of triazole-pyridine compounds have shown promise in reducing inflammation.

The biological activity of 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is likely due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptors that are critical in various signaling pathways related to inflammation and cancer progression.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine. These methods allow for controlled synthesis and modification of the compound's properties:

  • Cyclization Reactions : Utilizing appropriate precursors to form the triazole ring through cyclization.
  • Bromination Reactions : Selective bromination at the 6 and 8 positions can be achieved through electrophilic aromatic substitution.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogenic strains. The findings indicated that compounds similar to 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

Compound NameStructure TypeNotable Properties
6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineTriazole-PyridineAntimicrobial activity
3-Bromo-[1,2,4]triazolo[1,5-a]pyrazineTriazole-PyrazineAnticancer properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazineTriazole-PyrazineAnti-inflammatory effects

Anticancer Activity Assessment

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Tested : A375 (melanoma)
  • IC50 Values : Compounds derived from the same scaffold demonstrated IC50 values in the low micromolar range.
CompoundIC50 (μM)Cell Viability (%) at 10 μM
Compound A2.6 ± 0.535 ± 6
Compound B3.4 ± 0.367 ± 9

Scientific Research Applications

Pharmaceutical Intermediates

6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is primarily utilized as an active pharmaceutical intermediate . Its bromine substituents enhance its reactivity and facilitate the formation of various biologically active compounds. This compound serves as a building block for synthesizing more complex pharmaceuticals that target various diseases.

Application AreaDescription
Drug DevelopmentUsed in the synthesis of pharmacologically active compounds.
Medicinal ChemistryA precursor for compounds with potential anti-cancer and anti-inflammatory properties.

Agricultural Chemistry

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant biological activity against pests and pathogens. This positions 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a candidate for developing new agrochemicals.

Material Science

The compound's unique structure allows it to be explored in the development of novel materials with specific electronic or optical properties. Its potential applications include:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic devices

Case Study 1: Synthesis of Anticancer Agents

In a recent study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyridine derivatives using 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a starting material. The resulting compounds exhibited promising cytotoxic activity against various cancer cell lines.

Case Study 2: Development of New Agrochemicals

Another study focused on the application of triazolo-pyridine derivatives in agriculture. The researchers utilized 6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine to synthesize new pesticides that demonstrated higher efficacy and lower toxicity compared to existing products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolopyridine Derivatives
Compound Name Substituents Synthesis Method Key Biological Activities Key Findings References
6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (6,8), CH₃ (5) Halogenation of parent scaffold Cytotoxicity, Antioxidant High erythrocyte membrane destabilization; moderate antioxidant activity
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide NH₂ (2), CH₃ (5), carboxamide (6), trimethoxyphenyl (7) Multi-component Biginelli-like reaction Anticancer, Antiparasitic Enhanced antitumor activity due to carboxamide and trimethoxyphenyl groups
2-Halogeno[1,2,4]triazolo[1,5-a]pyridines Br/Cl (2,5,7) Cyclization with CuHal₂ Cytotoxicity, Antioxidant Bromine at 2,5,7 increases cytotoxicity but reduces antioxidant capacity
5-Chloro-[1,2,4]triazolo[1,5-a]quinazolines Cl (5) Chlorination with POCl₃ or C₂O₂Cl₂ Antimicrobial Chlorine enhances electrophilicity but reduces solubility
7-(Ethylthio)-5-oxo-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitriles S-ethyl (7), CN (6,8), aryl (2) Multi-step alkylation/cyclization Not specified (structural diversity) Thioether and nitrile groups enable diverse reactivity

Challenges and Advantages

  • Brominated derivatives : Offer strong bioactivity but face synthesis challenges (e.g., regioselectivity, toxicity of brominating agents) .

Preparation Methods

Directed Metalation and Methyl Group Introduction

A pivotal strategy for constructing the triazolopyridine scaffold involves directed ortho-metalation (DoM) to enable precise functionalization. As disclosed in WO2024015825A1, the synthesis of analogous triazolopyridines begins with a brominated pyridine precursor, such as 2-amino-3,5-dibromo-4-methylpyridine. The amine group is transiently protected with a directing group—commonly N,N-dimethylformimidamide—via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA). This step enhances the reactivity and regioselectivity of subsequent cross-coupling reactions.

The protected intermediate undergoes a nickel-catalyzed Negishi coupling with dimethylzinc to introduce a methyl group at the C3 position (Figure 1). Key to this step is the use of a nickel chloride catalyst paired with bidentate ligands like 1,2-bis(diphenylphosphino)benzene (dppbz), which suppresses β-hydride elimination and ensures high yields (85–92%). The reaction is conducted in 2-methyltetrahydrofuran (2-MeTHF) at 70–80°C, offering a balance between reactivity and solvent sustainability.

Triazole Ring Formation via Cyclization

Following methyl introduction, the directing group is hydrolyzed under acidic conditions to regenerate the amine. Cyclization to form the triazole ring is achieved using hydroxylamine-O-sulfonic acid (HOSA) and DMF-DMA. This one-pot process facilitates the formation of thetriazolo[1,5-a]pyridine core via intramolecular nucleophilic attack, with the amine group acting as a leaving site (Figure 2). The reaction proceeds at 100°C in tert-butanol, yielding the triazolopyridine product in 78–84% isolated yield.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Directed ProtectionDMF-DMA, 2-propanol, 75–80°C90–95
Negishi CouplingNiCl₂/dppbz, dimethylzinc, 2-MeTHF, 70°C85–92
CyclizationHOSA, DMF-DMA, tert-butanol, 100°C78–84

Hydrazine-Mediated Triazole Synthesis and Oxidative Methods

Acylpyridine Precursors and Hydrazine Treatment

An alternative route, detailed in experimental studies, involves the condensation of acylpyridines with hydrazine hydrate. For 6,8-dibromo-5-methyl-triazolo[1,5-a]pyridine, a suitably substituted acylpyridine—such as 3,5-dibromo-4-methylpicolinoyl chloride—is treated with hydrazine to form a hydrazone intermediate. This intermediate undergoes spontaneous cyclization upon heating in ethanol, yielding the triazolopyridine skeleton.

Manganese Dioxide Oxidation and Bromination Strategies

Oxidation of the hydrazone to the triazole is achieved using manganese dioxide (MnO₂) in dichloromethane. Notably, this method allows for late-stage bromination: lithiation of the triazolopyridine core with lithium diisopropylamide (LDA) followed by treatment with 1,2-dibromotetrachloroethane introduces bromine atoms at the C6 and C8 positions. This approach offers flexibility in introducing halogens but requires stringent temperature control (−78°C) to prevent side reactions.

Optimized Bromination Parameters

ParameterValue
Lithiation AgentLDA (2.5 equiv) in THF, −78°C
Electrophile1,2-Dibromotetrachloroethane (1.2 equiv)
Reaction Time2 hours
Yield65–72%

Comparative Analysis of Synthetic Routes

The nickel-catalyzed method excels in scalability and yield, making it preferable for industrial applications. In contrast, the hydrazine-mediated route offers modularity for late-stage functionalization but requires multiple steps and lower temperatures. Bromination via directed lithiation provides superior regiocontrol compared to electrophilic methods, albeit with higher operational complexity .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYieldKey Reference
Oxidative CyclizationPhI(OAc)₂, CH₃CN, rt65-75%
BrominationNBS, DMF, 80°C50-60%
Metal-Free CyclizationI₂/KI, EtOH, reflux70-85%

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while bromine atoms deshield adjacent protons (e.g., H-6 and H-8 resonances at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : C-Br stretches appear at 550–650 cm⁻¹, and triazole C=N vibrations at 1500–1600 cm⁻¹ .
  • HPLC-MS : For purity assessment and molecular ion detection. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies in yields often arise from:

  • Metal Catalyst Residues : Trace metals (e.g., Cu) from earlier steps may interfere with subsequent reactions. Use metal-free protocols (e.g., PhI(OAc)₂-mediated cyclization) to avoid side reactions .
  • Regioselectivity Issues : Bromination at positions 6 and 8 can compete with other sites. Optimize reaction time and temperature, and confirm regiochemistry via NOE NMR experiments .
  • Purification Challenges : Column chromatography may degrade thermally sensitive products. Switch to preparative HPLC or recrystallization from ethanol/water mixtures .

Advanced: How should conflicting bioactivity data in enzymatic assays be analyzed?

Contradictory results may stem from:

  • Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DMSO) can alter enzyme inhibition. Standardize protocols using controls like JAK1/2 inhibitors .
  • Compound Stability : Brominated triazolopyridines may degrade under UV light or high humidity. Monitor stability via UPLC-MS and store samples in amber vials at -20°C .
  • Model Organism Variability : For in vivo studies (e.g., C. elegans lifespan assays), use isogenic strains and control for genetic background effects. Replicate experiments across multiple labs .

Advanced: What strategies optimize the design of derivatives for JAK1/2 enzyme inhibition?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance binding to the JAK ATP pocket. Avoid bulky substituents at position 5 to maintain solubility .
  • Molecular Docking : Use X-ray crystallography data (PDB: 4U5J) to model interactions between the triazole ring and kinase hinge regions. Prioritize derivatives with hydrogen-bonding capacity to Glu915 and Leu959 .
  • In Silico Screening : Apply QSAR models to predict IC₅₀ values and prioritize synthesis of derivatives with LogP < 3.5 to ensure blood-brain barrier penetration .

Advanced: How can researchers address low regioselectivity in bromination reactions?

  • Directing Groups : Install temporary directing groups (e.g., -OMe) at position 5 to steer bromination to positions 6 and 7. Remove the group post-bromination via hydrolysis .
  • Lewis Acid Modulation : Use AlCl₃ or FeCl₃ to polarize the pyridine ring, favoring electrophilic attack at electron-deficient positions. Monitor reaction progress with TLC to halt at the dibromo stage .
  • Computational Guidance : DFT calculations (e.g., using Gaussian) predict bromination sites based on electron density maps. Validate with Hammett substituent constants .

Basic: What are the key safety and handling protocols for this compound?

  • Toxicity : Brominated triazolopyridines may be mutagenic. Use fume hoods, nitrile gloves, and closed systems for synthesis .
  • Waste Disposal : Collect halogenated waste separately and incinerate at > 1200°C to prevent dioxin formation .
  • Storage : Store under argon at -20°C in amber vials to prevent photodegradation .

Advanced: How does the methyl group at position 5 influence physicochemical properties?

  • Solubility : The methyl group increases hydrophobicity (LogP +0.5), reducing aqueous solubility. Counteract with co-solvents (e.g., PEG-400) in biological assays .
  • Crystal Packing : Methyl groups enhance crystallinity, facilitating X-ray diffraction studies. However, they may introduce torsional strain, affecting melting points .
  • Metabolic Stability : Methylation at position 5 slows hepatic clearance by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.